2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine
Descripción
Propiedades
Fórmula molecular |
C11H16N4 |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
2-butyl-6-methylpyrrolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H16N4/c1-3-4-5-10-13-9-7-15(2)6-8(9)11(12)14-10/h6-7H,3-5H2,1-2H3,(H2,12,13,14) |
Clave InChI |
WZKGUKNOQFDDBA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC2=CN(C=C2C(=N1)N)C |
Origen del producto |
United States |
Métodos De Preparación
Pyrrole Precursor Functionalization
The pyrrolo[3,4-d]pyrimidine scaffold is typically assembled from substituted pyrrole intermediates. For example:
-
Starting Material : Ethyl 2-(4-aminophenyl)acetate or analogous derivatives are used to introduce substituents at positions 2 and 6.
-
Cyclization : Reaction with urea or thiourea under acidic conditions forms the pyrimidine ring. For instance, heating with phosphorus oxychloride (POCl₃) facilitates cyclization while introducing chloro groups for subsequent substitution.
Example Protocol :
-
Step 1 : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is iodinated at position 6 using N-iodosuccinimide (NIS) in dichloromethane.
-
Step 2 : The iodinated intermediate undergoes Suzuki-Miyaura coupling with butylboronic acid to introduce the 2-butyl group.
-
Step 3 : Methylation at position 6 is achieved using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).
Multi-Step Synthesis Pathways
Route 1: Sequential Alkylation and Cyclization
| Step | Reaction | Conditions | Intermediate |
|---|---|---|---|
| 1 | Alkylation of pyrrole | Butyl bromide, NaH, THF, 0°C → RT | 2-Butylpyrrole-3-carboxylate |
| 2 | Methylation | CH₃I, K₂CO₃, DMF, 60°C, 6 h | 2-Butyl-6-methylpyrrole derivative |
| 3 | Cyclization with urea | POCl₃, reflux, 4 h | 4-Chloro-pyrrolo[3,4-d]pyrimidine |
| 4 | Ammonolysis | NH₃ (g), EtOH, sealed tube, 120°C | Target compound |
Key Data :
Route 2: Halogenation and Cross-Coupling
| Step | Reaction | Conditions | Intermediate |
|---|---|---|---|
| 1 | Iodination | NIS, CH₂Cl₂, RT, 12 h | 6-Iodo-pyrrolo[3,4-d]pyrimidine |
| 2 | Suzuki coupling | Butylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 2-Butyl-6-iodo derivative |
| 3 | Methylation | CH₃MgBr, THF, –78°C → RT | 2-Butyl-6-methyl intermediate |
| 4 | Ammonolysis | NH₃/MeOH, microwave, 100°C, 1 h | Target compound |
Key Data :
Critical Analysis of Methodologies
Challenges and Solutions
Comparative Performance
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Route 1 | 42 | 95 | Moderate | High |
| Route 2 | 58 | 99 | High | Moderate |
Análisis De Reacciones Químicas
Tipos de reacciones: 2-Butil-6-metil-6H-pirrolo[3,4-d]pirimidin-4-amina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio, lo que da como resultado formas reducidas del compuesto.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde se introducen grupos funcionales como haluros o grupos alquilo.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Haluros de alquilo en presencia de una base como el carbonato de potasio.
Principales productos formados:
Oxidación: Derivados oxidados con grupos funcionales adicionales que contienen oxígeno.
Reducción: Derivados reducidos con menos dobles enlaces o átomos de hidrógeno adicionales.
Sustitución: Derivados sustituidos con nuevos grupos funcionales que reemplazan los átomos de hidrógeno.
Aplicaciones Científicas De Investigación
Anticancer Potential
Research indicates that 2-butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine exhibits significant cytotoxicity against various cancer cell lines. Preliminary studies have shown the following:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results suggest that the compound may serve as a lead for developing new anticancer agents by inhibiting tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .
Anti-inflammatory Properties
The structure of this compound suggests potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines. This aligns with findings in related compounds within the pyrrolo[3,4-d]pyrimidine class, which have shown efficacy in inflammatory models .
Case Study 1: Antitumor Activity
In a study evaluating various pyrrolo[3,4-d]pyrimidine derivatives, researchers synthesized multiple compounds and tested their efficacy as vascular endothelial growth factor receptor inhibitors. Compounds showed significant inhibition of tumor growth in mouse models, highlighting the potential of this compound class in cancer therapy .
Case Study 2: Inhibition of Kinase Activity
Another investigation focused on the inhibition of receptor tyrosine kinases (RTKs) by similar compounds. The findings indicated that modifications to the pyrrolo-pyrimidine scaffold could enhance selectivity and potency against mutant forms of epidermal growth factor receptor (EGFR), suggesting that this compound may also exhibit favorable properties in this context .
Mecanismo De Acción
El mecanismo de acción de 2-butil-6-metil-6H-pirrolo[3,4-d]pirimidin-4-amina implica su interacción con dianas moleculares específicas, como las cinasas dependientes de ciclinas (CDK). El compuesto se une al sitio activo de las CDK, inhibiendo su actividad y llevando al arresto del ciclo celular y la apoptosis en las células cancerosas . Los estudios de acoplamiento molecular han demostrado que el compuesto forma enlaces de hidrógeno con residuos clave de aminoácidos en el sitio activo, estabilizando el complejo inhibidor-enzima .
Compuestos similares:
Pirazolo[3,4-d]pirimidina: Comparte una estructura central similar y también se investiga por su actividad biológica.
Pirimido[4,5-d]pirimidina: Otro compuesto heterocíclico con propiedades y aplicaciones comparables.
Pirrolo[1,2-a]pirazina: Un compuesto relacionado con un patrón de fusión de anillos diferente pero con relevancia biológica similar.
Singularidad: 2-Butil-6-metil-6H-pirrolo[3,4-d]pirimidin-4-amina es única debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. Sus sustituyentes butilo y metilo contribuyen a su lipofilia y capacidad para interactuar con bolsillos hidrofóbicos en dianas biológicas, mejorando su eficacia como agente terapéutico.
Comparación Con Compuestos Similares
Structural and Electronic Comparison with Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
Table 1: Key Structural Differences
| Compound Class | Core Structure | Substituent Positions | Notable Features |
|---|---|---|---|
| Pyrrolo[3,4-d]pyrimidin-4-amine | Pyrrole + pyrimidine fusion | 2-butyl, 6-methyl | Single N in pyrrole; moderate polarity |
| Pyrazolo[3,4-d]pyrimidin-4-amine | Pyrazole + pyrimidine fusion | Varied (e.g., cyclopropoxy, isoxazole) | Two adjacent N atoms in pyrazole; higher aromaticity |
Key Insights :
- Aromaticity : Pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit greater aromatic stability due to the pyrazole ring, enhancing π-π stacking interactions with biological targets .
- Solubility : The 2-butyl group in the pyrrolo analog may reduce aqueous solubility compared to pyrazole derivatives with polar substituents (e.g., cyclopropoxy or tetrahydrofuran groups) .
Pharmacological Activity Comparison
Key Findings :
- Pyrazolo[3,4-d]pyrimidin-4-amine derivatives demonstrate broad kinase inhibition (e.g., RET mutants, PI3K, BTK) with nanomolar potency, attributed to their planar structure and substituent flexibility .
- However, the absence of a pyrazole N may reduce hydrogen-bonding capacity with catalytic lysine residues in kinases .
- Synergistic effects observed in pyrazolo derivatives (e.g., with dexamethasone) highlight their utility in combinatorial therapies for inflammatory diseases .
Actividad Biológica
2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound recognized for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and structure-activity relationships.
The molecular formula of this compound is with a molecular weight of 204.27 g/mol. Its unique structure includes a butyl group at the second position and a methyl group at the sixth position of the pyrrolo ring, contributing to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific kinases. Notably, compounds in the pyrrolo[3,4-d]pyrimidine class have shown promise in targeting:
- Colony-Stimulating Factor 1 Receptor (CSF1R)
- Bruton's Tyrosine Kinase (BTK)
These targets are implicated in various diseases, including cancer and autoimmune disorders.
The amine group in this compound allows for diverse chemical reactivity, facilitating interactions with target proteins. Interaction studies have demonstrated that this compound can effectively bind to CSF1R and BTK. The binding affinity and selectivity towards these kinases can be influenced by modifications to the side chains of the molecule.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies reveal that the specific substitution pattern of this compound enhances its bioavailability and selectivity compared to other similar compounds. The following table summarizes key compounds related to this class:
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| 7H-Pyrrolo[2,3-d]pyrimidin-4-amine | Pyrrolo-pyrimidine | Potent BTK inhibitor |
| 1-Pyrimidinyl-2-Aryl-4,6-Dihydropyrrolo[3,4-d] | Dihydropyrrole | Selective CSF1R inhibitor |
| Pyrrolo[2,3-d]pyrimidine derivatives | Pyrrolo-pyrimidine | Janus Kinase inhibitors |
The unique properties of this compound stem from its balance between hydrophobicity and polar functional groups, which enhances its pharmacological profile.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in preclinical models:
- Inhibition of CSF1R : A study demonstrated that this compound effectively inhibits CSF1R in vitro, leading to reduced proliferation of cancer cells dependent on this signaling pathway.
- BTK Inhibition : Another research indicated that this compound exhibits potent inhibition of BTK activity, which is crucial for B-cell receptor signaling in various lymphomas and leukemias.
These findings suggest a promising therapeutic potential for this compound in treating hematological malignancies and other conditions linked to these kinases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine, and how can intermediates be characterized?
- Methodology : Suzuki-Miyaura coupling is a key step for introducing aryl/heteroaryl substituents to the pyrrolopyrimidine core. For example, iodinated intermediates (e.g., 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine) can be coupled with boronic acids under palladium catalysis . Characterization should include /-NMR, high-resolution mass spectrometry (HRMS), and HPLC purity analysis. Substituent effects on reaction yields should be monitored, as bulky groups may require optimized ligands (e.g., XPhos) .
Q. What biological screening assays are suitable for initial evaluation of this compound?
- Methodology : Kinase inhibition assays (e.g., PI3K or CDPK1 targets) are relevant due to structural similarity to pyrazolo[3,4-d]pyrimidin-4-amine derivatives with known kinase-modulating activity. Use fluorescence polarization (FP) or TR-FRET assays to measure IC values. Include positive controls like PP1 (a Src kinase inhibitor) for comparative analysis .
Q. How can solubility and stability be optimized for in vitro studies?
- Methodology : Solubility can be improved via salt formation (e.g., hydrochloride salts) or co-solvents (DMSO/PEG-400). Stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) should be conducted using LC-MS to track degradation products. Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl or morpholine), may enhance pharmacokinetic properties .
Advanced Research Questions
Q. How can contradictory activity data between homologous kinases (e.g., CpCDPK1 vs. TgCDPK1) be resolved?
- Methodology : Perform molecular dynamics simulations to compare binding pocket flexibility. Mutagenesis studies (e.g., alanine scanning of active-site residues) can identify key interactions. For example, bulky substituents at the 3-position of the pyrrolopyrimidine core may clash with TgCDPK1’s gatekeeper residue, reducing potency . Validate hypotheses using isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. What strategies are effective for improving blood-brain barrier (BBB) penetration in CNS-targeted derivatives?
- Methodology : Introduce small, lipophilic substituents (e.g., cyclopropoxy or tetrahydrofuran groups) to enhance passive diffusion. Assess BBB permeability via in vitro models (e.g., MDCK-MDR1 cells) and in vivo PET imaging. Derivatives like 3-(2-cyclopropoxyquinolin-6-yl)-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine show improved CNS penetration due to balanced logP and polar surface area .
Q. How can PROTACs (Proteolysis-Targeting Chimeras) be designed using this scaffold for targeted protein degradation?
- Methodology : Conjugate the compound to E3 ligase ligands (e.g., VHL or CRBN recruiters) via flexible linkers. For example, Mitsunobu reactions can attach piperidine linkers to the pyrrolopyrimidine core, followed by coupling to VHL ligands via amide bond formation. Validate degradation efficiency using Western blotting and cellular thermal shift assays (CETSA) .
Q. What computational tools are suitable for predicting off-target effects?
- Methodology : Use molecular docking (AutoDock Vina, Glide) to screen against kinase panels (e.g., KLIFS database). Machine learning models (e.g., DeepChem) trained on kinase inhibition datasets can predict selectivity. Experimental validation via kinome-wide profiling (e.g., KinomeScan) is critical to confirm computational predictions .
Data Analysis and Optimization
Q. How can SAR studies resolve discrepancies in potency across structural analogs?
- Methodology : Systematically vary substituents at the 1-, 3-, and 6-positions of the pyrrolopyrimidine core. For example, replacing the 6-methyl group with a trifluoromethyl or cyclopropyl moiety may enhance hydrophobic interactions. Use Free-Wilson analysis or 3D-QSAR to quantify contributions of specific groups to activity .
Q. What experimental controls are essential for in vivo efficacy studies?
- Methodology : Include vehicle controls and reference compounds (e.g., established kinase inhibitors) in animal models. Monitor plasma exposure via LC-MS/MS to correlate efficacy with pharmacokinetic parameters. For toxicity assessment, perform histopathology and serum chemistry panels (ALT/AST, creatinine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
